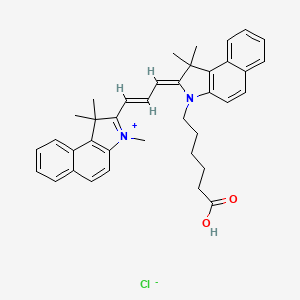

Cy3.5-cooh

Description

BenchChem offers high-quality Cy3.5-cooh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy3.5-cooh including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H41ClN2O2 |

|---|---|

Molecular Weight |

593.2 g/mol |

IUPAC Name |

6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |

InChI Key |

VJCYHFMXCZYHEG-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Scientist's Guide to Cy3.5-COOH: A Deep Dive into its Spectral Properties and Bioconjugation Characteristics

Introduction

In the dynamic landscape of fluorescence-based biological research, the cyanine family of dyes has established itself as an indispensable tool for the sensitive and specific labeling of biomolecules. Among these, Cy3.5, a derivative of the Cy3 dye, offers a unique spectral niche with its orange-red fluorescence, bridging the gap between Cy3 and Cy5. This in-depth technical guide provides a comprehensive exploration of Cy3.5-COOH, a variant featuring a terminal carboxylic acid group. We will delve into its core spectral properties, the intricacies of its application in bioconjugation, and provide field-proven insights to empower researchers, scientists, and drug development professionals in leveraging this versatile fluorophore for their experimental needs. This guide is structured to provide not just data, but a foundational understanding of the principles governing the use of Cy3.5-COOH, ensuring robust and reproducible results.

Core Spectral and Physicochemical Properties of Cy3.5-COOH

The utility of any fluorophore is fundamentally dictated by its spectral and physical characteristics. Cy3.5-COOH exhibits a distinct set of properties that make it well-suited for a variety of fluorescence applications, including microscopy, flow cytometry, and immunoassays.[1]

Spectral Characteristics

The absorption and emission profiles of Cy3.5 are situated in the orange-red region of the visible spectrum.[2] This placement is advantageous as it minimizes interference from the autofluorescence of many biological samples, which typically occurs at shorter wavelengths.

| Property | Value | Source(s) |

| Maximum Excitation Wavelength (λex) | ~576-591 nm | [2][3][4][5][6][7] |

| Maximum Emission Wavelength (λem) | ~603-604 nm | [2][3][4][5][6] |

| Molar Extinction Coefficient (ε) | ~116,000 - 139,000 L·mol-1·cm-1 | [3][5][6] |

| Fluorescence Quantum Yield (Φ) | ~0.11 - 0.35 | [3][5][6] |

| Stokes Shift | ~13-27 nm | [1] |

Note: The exact spectral maxima can be influenced by the solvent environment and conjugation to a biomolecule.

Physicochemical Properties

Understanding the physical and chemical nature of Cy3.5-COOH is crucial for its effective handling and application in labeling protocols.

| Property | Description | Source(s) |

| Chemical Formula | C38H41ClN2O2 | [5] |

| Molecular Weight | ~593.20 Da | [5] |

| Appearance | Dark purple powder | [5] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane); Insoluble in water. The sulfonated version (sulfo-Cyanine3.5 carboxylic acid) exhibits good water solubility. | [5][6][8][] |

| Storage | Store at -20°C in the dark, desiccated. Can be transported at room temperature for short periods. Avoid prolonged exposure to light. | [3][5][6][10] |

Bioconjugation with Cy3.5-COOH: The Chemistry of Labeling

The carboxylic acid (-COOH) group of Cy3.5-COOH is a versatile functional handle for covalent attachment to biomolecules.[4][11] While it can be used in various coupling reactions, the most common and robust method involves its activation to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target molecule.[12][]

The Principle of Amine-Reactive Labeling

The primary targets for this labeling chemistry are the primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues.[12] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the activated carbonyl of the NHS ester, forming a stable and effectively irreversible amide bond.[]

Figure 1: General workflow for the two-step bioconjugation of Cy3.5-COOH to a primary amine-containing biomolecule.

Experimental Protocol: Two-Step Carbodiimide Coupling (EDC/NHS)

This method is employed to conjugate Cy3.5-COOH to a biomolecule.

Materials:

-

Cy3.5-COOH

-

Biomolecule to be labeled (e.g., antibody, protein)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-free buffer (e.g., MES, PBS, HEPES), pH 6.0 for activation

-

Reaction buffer, pH 7.2-8.5 (e.g., PBS, borate buffer)[12][14]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography, desalting column)

Procedure:

-

Activation of Cy3.5-COOH: a. Dissolve Cy3.5-COOH in anhydrous DMF or DMSO to a known concentration. b. In a separate tube, dissolve EDC and NHS in an amine-free buffer at pH 6.0. A molar excess of EDC and NHS over Cy3.5-COOH is recommended. c. Add the Cy3.5-COOH solution to the EDC/NHS solution and incubate for 15-30 minutes at room temperature to form the Cy3.5-NHS ester.

-

Preparation of the Biomolecule: a. Dissolve the biomolecule in the reaction buffer (pH 7.2-8.5). It is critical that this buffer is free of primary amines (e.g., Tris, glycine) as they will compete for reaction with the NHS ester.[12][14] b. The concentration of the biomolecule should be optimized, typically in the range of 1-10 mg/mL.[15]

-

Conjugation Reaction: a. Add the activated Cy3.5-NHS ester solution to the biomolecule solution. The molar ratio of the dye to the biomolecule will determine the degree of labeling (DOL) and should be optimized for the specific application. A molar excess of the NHS ester is typically used.[15][16] b. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[12][14][15]

-

Quenching the Reaction (Optional): a. To stop the reaction, a buffer containing primary amines, such as Tris or glycine, can be added to consume any unreacted NHS ester.[14]

-

Purification of the Conjugate: a. Separate the labeled biomolecule from unreacted dye and byproducts using size-exclusion chromatography, dialysis, or a desalting column.[15][16]

-

Characterization of the Conjugate: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy3.5 (~580-590 nm).

Causality Behind Experimental Choices:

-

pH Control: The activation of the carboxylic acid with EDC/NHS is more efficient at a slightly acidic pH (around 6.0). However, the reaction of the NHS ester with primary amines is highly pH-dependent, with optimal efficiency between pH 7.2 and 8.5.[12][17] Below this range, the amines are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[12][14]

-

Buffer Selection: The choice of an amine-free buffer is paramount to prevent the quenching of the reactive NHS ester by the buffer components themselves.[12]

-

Solvent for Dye: Due to the poor aqueous solubility of the non-sulfonated Cy3.5-COOH, a water-miscible organic solvent like DMSO or DMF is required to prepare a stock solution.[5][17] It is crucial to use high-quality, amine-free DMF.[17]

-

Purification: The removal of unconjugated dye is essential as it can lead to high background fluorescence and inaccurate quantification.

Key Applications and Considerations

Cy3.5-COOH, once conjugated to a biomolecule, is a powerful tool for a multitude of fluorescence-based applications.

-

Fluorescence Microscopy: Labeled antibodies or probes can be used for high-resolution imaging of cellular structures and processes.[1][18]

-

Flow Cytometry: Provides bright signals for the analysis and sorting of cell populations.[1]

-

Immunoassays and Western Blotting: Enhances the detection and quantification of target proteins.[1]

-

Nucleic Acid Labeling: Can be used to label amine-modified oligonucleotides for applications like fluorescence in situ hybridization (FISH).[19]

Photostability and Performance

Cyanine dyes, including Cy3.5, are known for their brightness and relatively good photostability.[1][18] However, under intense or prolonged illumination, photobleaching can occur. Studies have shown that the photostability of cyanine dyes can be enhanced by the proximal linkage of protective agents or by encapsulation.[20][21] When designing experiments, it is important to use appropriate imaging conditions and antifade reagents to minimize photobleaching. Interestingly, the fluorescence of Cy3.5 has been observed to be enhanced upon covalent attachment to proteins like IgG, a phenomenon not shared by all cyanine dyes.[22]

Conclusion

Cy3.5-COOH is a versatile and robust fluorophore that offers a valuable spectral option for researchers in the life sciences. A thorough understanding of its spectral properties, coupled with a methodical approach to bioconjugation, is key to unlocking its full potential. By carefully controlling reaction parameters such as pH, buffer composition, and molar ratios, and by implementing appropriate purification strategies, researchers can generate highly specific and brightly fluorescent probes for a wide array of biological investigations. This guide provides the foundational knowledge and practical insights necessary to confidently and successfully incorporate Cy3.5-COOH into your research endeavors.

References

-

Antibodies.com. Cyanine 3.5 carboxylic acid (A270136). Available from: [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

-

ACS Publications. One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies | Bioconjugate Chemistry. Available from: [Link]

-

AxisPharm. Cyanine3.5 Dye. Available from: [Link]

-

Tebubio. Cyanine3.5 carboxylic acid - 5 mg. Available from: [Link]

-

PMC. Enhanced photostability of cyanine fluorophores across the visible spectrum. Available from: [Link]

-

ResearchGate. Enhanced brightness and photostability of cyanine dyes by supramolecular containment. Available from: [Link]

-

Journal of the American Chemical Society. Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Available from: [Link]

-

PubMed. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. Available from: [Link]

-

IntechOpen. A Protocol for Minimal Single Protein Labeling with CyDye Fluors for Live Cell Internalization Assays. Available from: [Link]

-

MDPI. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. Available from: [Link]

-

Journal of Nanobiotechnology. Advancing fluorescence imaging: enhanced control of cyanine dye-doped silica nanoparticles. Available from: [Link]

-

The Royal Society of Chemistry. Effective Synthesis, Development and Application of a Highly Fluorescent Cyanine Dye for Antibody Conjugation and Microscopy. Available from: [Link]

Sources

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyanine 3.5 carboxylic acid (A270136) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 8. apexbt.com [apexbt.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. tebubio.com [tebubio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. interchim.fr [interchim.fr]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Enhanced photostability of cyanine fluorophores across the visible spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cy3.5 carboxylic acid excitation and emission spectra

An In-Depth Technical Guide to Cy3.5 Carboxylic Acid: Spectral Properties and Application Workflows

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 3.5 (Cy3.5) is a bright, orange-red fluorescent dye prized in the scientific community for its high quantum yield and excellent photostability.[1] As a member of the cyanine dye family, it provides strong, reliable signals for a variety of fluorescence-based assays.[1] This guide focuses specifically on Cy3.5 carboxylic acid, a derivative featuring a terminal carboxyl group. While this functional group is not directly reactive with biomolecules, it serves as a critical chemical handle for creating amine-reactive conjugates, enabling the stable labeling of proteins, peptides, nucleic acids, and other molecules.[2][3] Its versatility and robust performance make it an ideal choice for demanding applications, including high-resolution fluorescence microscopy, flow cytometry, and immunoassays.[1]

Core Photophysical and Chemical Properties

The efficacy of any fluorophore is defined by its fundamental photophysical parameters. These properties dictate its brightness, the instrumentation required for its use, and its suitability for specific applications. The key characteristics of Cy3.5 carboxylic acid are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~591 nm | [4][5][6][7] |

| Emission Maximum (λem) | ~604 nm | [4][5][6][7] |

| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | [4][5][6][7][8] |

| Fluorescence Quantum Yield (Φ) | ~0.35 | [4][5][6][7][8] |

| Stokes Shift | ~13 nm | [1] |

| Molecular Weight | 593.20 Da | [1][5] |

| Solubility | Soluble in organic solvents (DMF, DMSO); Insoluble in water | [5] |

The Principle of Fluorescence

The fluorescence of Cy3.5 is governed by the absorption of light energy and its subsequent re-emission at a longer wavelength. This process, visualized in the Jablonski diagram below, is the foundation of all fluorescence-based detection methods. An electron absorbs a photon from an excitation source, elevating it to an excited singlet state (S1). After a brief period, during which some energy is lost through non-radiative pathways, the electron returns to the ground state (S0), emitting the energy difference as a photon of light. This emitted photon is always of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes Shift.

Caption: Jablonski diagram illustrating fluorescence.

Experimental Protocol: Bioconjugation via Amine Coupling

A primary application of Cy3.5 carboxylic acid is the covalent labeling of biomolecules containing primary amines, such as the lysine residues found on proteins. This process requires a two-step chemical activation to convert the relatively unreactive carboxylic acid into an amine-reactive species. The most common and reliable method is the use of a carbodiimide (like EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated dye can then efficiently label the target molecule.

Causality Behind the Method

-

Activation is Essential: The carboxyl group (-COOH) of the dye and the amine group (-NH2) of a protein will not spontaneously form a stable bond under physiological conditions.

-

EDC as a Zero-Length Crosslinker: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning it facilitates the bond formation and then detaches, leaving no additional atoms between the dye and the target. It activates the carboxyl group, making it susceptible to nucleophilic attack.

-

NHS for Stability and Efficiency: The EDC-activated intermediate is highly unstable in aqueous solutions and prone to hydrolysis. Adding NHS (or its water-soluble variant, Sulfo-NHS) allows the formation of a more stable NHS ester. This intermediate has a longer half-life, significantly increasing the probability of a successful reaction with the target amine and improving overall labeling efficiency.[3]

Step-by-Step Methodology

-

Reagent Preparation:

-

Dye Stock (Solution A): Dissolve Cy3.5 carboxylic acid in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

-

Activation Solution (Solution B): Prepare a fresh solution of 100 mM EDC and 100 mM Sulfo-NHS in an appropriate buffer (e.g., 100 mM MES, pH 6.0). This solution must be prepared immediately before use as the reagents are moisture-sensitive.

-

Biomolecule Solution (Solution C): Dissolve or dilute the target protein/peptide in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0. A typical concentration is 2-10 mg/mL.

-

-

Activation of Cy3.5 Carboxylic Acid:

-

In a microcentrifuge tube, combine 10 µL of the Dye Stock (Solution A) with 100 µL of the Activation Solution (Solution B).

-

Incubate the mixture for 15-30 minutes at room temperature, protected from light. This reaction forms the Cy3.5 NHS ester.

-

-

Conjugation to Target Biomolecule:

-

Add the entire activation mixture to your Biomolecule Solution (Solution C). The optimal molar ratio of dye to protein is typically between 5:1 and 20:1. A 10:1 ratio is a common starting point.[9]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

-

Purification of the Conjugate:

-

It is critical to remove any unconjugated dye and reaction byproducts. Load the entire reaction mixture onto a size-exclusion chromatography column (e.g., a pre-packed Sephadex G-25 column).[9]

-

Elute the column with PBS (pH 7.4). The larger, labeled protein conjugate will elute first, followed by the smaller, unconjugated dye molecules.

-

Collect the fractions and identify those containing the labeled protein by measuring absorbance at both 280 nm (for protein) and ~591 nm (for Cy3.5 dye).

-

Caption: Workflow for Cy3.5 carboxylic acid bioconjugation.

Key Factors for Optimal Fluorescence Performance

The fluorescence signal from a Cy3.5 conjugate is not static; it is highly dependent on its molecular environment. Understanding these factors is crucial for experimental design and data interpretation.

-

Influence of Conjugation: The fluorescence of Cy3 and Cy3.5 dyes is often significantly enhanced upon covalent attachment to the surface of a protein.[10][11] This phenomenon, attributed to restricted rotational freedom which reduces non-radiative decay, means that a labeled antibody can be 2-3 times brighter than the free dye in solution.[11]

-

Environmental Viscosity: Similar to conjugation, increased solvent viscosity can restrict the molecular movement of the dye, leading to a higher quantum yield and a brighter signal.[12]

-

pH Stability: Cyanine dyes are generally robust and their fluorescence is stable across a wide physiological pH range.[13] However, extreme pH conditions can denature the labeled biomolecule, indirectly affecting the dye's local environment and fluorescence.

-

Photostability: Cy3.5 exhibits high photostability, making it well-suited for imaging techniques that require prolonged or intense light exposure, such as confocal microscopy and time-lapse imaging.[1][14]

-

Labeling Ratio (Degree of Substitution): While labeling a protein with multiple fluorophores can increase the signal, excessive labeling can lead to self-quenching.[11] If Cy3.5 molecules are too close to one another on a protein's surface, they can quench each other's fluorescence through resonance energy transfer, leading to a decrease in overall brightness. It is essential to optimize the dye-to-protein ratio for each specific application.

References

-

Cyanine3.5 Dye. AxisPharm. [Link]

-

Cyanine 3.5 carboxylic acid (A270136). Antibodies.com. [Link]

-

extinction coefficients and fluorescence data. Glen Research. [Link]

-

Cyanine 3.5 NHS ester (A270137). Antibodies.com. [Link]

-

Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG and Noncovalent Binding to Avidin. ACS Publications. [Link]

-

Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. PubMed. [Link]

-

Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to I. Bioconjugate Chemistry. [Link]

-

(PDF) Fluorescent properties of cyanine dyes as a matter of the environment. ResearchGate. [Link]

-

Cy3. metabion. [Link]

-

Dependence of the relative quantum yield on solution viscosity, Cy3 (●)... ResearchGate. [Link]

-

Effective Synthesis, Development and Application of a Highly Fluorescent Cyanine Dye for Antibody Conjugation and Microscopy. The Royal Society of Chemistry. [Link]

Sources

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Cyanine 3.5 carboxylic acid (A270136) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]

- 8. Amine-PEG-Fluor-647 TEA salts, MW 2,000, Alexa Fluor 647-PEG-amine MW 2,000 equivalent | BroadPharm [broadpharm.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. apexbt.com [apexbt.com]

- 11. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Dual Nature of a Fluorophore: A Technical Guide to Cy3.5-COOH Solubility

Foreword: Why Solubility is the Keystone of Experimental Success

In the realm of bioconjugation and fluorescence-based assays, the success of an experiment often hinges on a property that is deceptively simple yet profoundly critical: solubility. For drug development professionals and molecular biologists, the cyanine dye family, and specifically Cy3.5-COOH, offers a powerful tool for visualization and quantification. However, its amphipathic nature presents a classic challenge. The uncharged, non-sulfonated Cy3.5-COOH molecule possesses a hydrophobic polymethine backbone and a single, ionizable carboxylic acid group. This duality dictates its behavior in different solvents, and mastering its solubility is the first and most crucial step toward reproducible and reliable results. This guide provides an in-depth exploration of the theoretical principles and practical methodologies for effectively dissolving and handling Cy3.5-COOH, ensuring its optimal performance in your applications.

Part 1: The Molecular Dichotomy of Cy3.5-COOH

The solubility of Cy3.5-COOH is governed by the interplay between its large, planar, and hydrophobic core and its terminal carboxylic acid functional group.

-

The Hydrophobic Core: The extended polymethine chain and its associated heterocyclic rings are inherently nonpolar. This extensive π-conjugated system is responsible for the dye's fluorescent properties but also drives it to self-associate in aqueous environments through van der Waals forces and π-π stacking interactions. This tendency can lead to the formation of non-fluorescent H-aggregates or red-shifted J-aggregates, both of which are detrimental to most applications.[1][2][3]

-

The Hydrophilic Handle: The terminal carboxylic acid (-COOH) group is the key to its limited aqueous solubility. This group is a weak acid and can exist in two states: a protonated (neutral) form (-COOH) and a deprotonated (anionic) form (-COO⁻). The transition between these states is dependent on the pH of the solution.

The solubility challenge, therefore, is to overcome the strong hydrophobic character of the core molecule. This can be achieved by either using a solvent that can accommodate the nonpolar structure or by chemically modifying the dye in-situ to enhance its hydrophilicity.

Part 2: The Critical Role of pH in Aqueous Media

For non-sulfonated cyanine dyes like Cy3.5-COOH, direct dissolution in neutral water (pH 7.0) is exceedingly difficult and not recommended.[4][5] The carboxylic acid group remains largely in its protonated, uncharged state, rendering the entire molecule poorly soluble and prone to aggregation.

The key to unlocking aqueous solubility lies in controlling the pH. The Henderson-Hasselbalch equation dictates that when the pH of the solution is significantly higher than the pKa of the carboxylic acid, the group will exist predominantly in its deprotonated, anionic carboxylate form (-COO⁻). This negative charge dramatically increases the molecule's polarity and its affinity for water molecules.

While the exact pKa of Cy3.5-COOH is not widely published, we can use benzoic acid (pKa ≈ 4.2) as a reasonable proxy.[4][6] To ensure near-complete deprotonation and subsequent solubilization, the pH of the aqueous buffer should be at least 2-3 units above the pKa. Therefore, preparing buffers in the pH range of 8.0 to 8.5 is a common and effective strategy.[7]

Part 3: Comparative Solubility Data

The choice of solvent has a profound impact on the achievable concentration of Cy3.5-COOH. Organic solvents are generally superior for creating highly concentrated stock solutions, while aqueous buffers require careful formulation.

| Solvent Type | Solvent Example | Typical Achievable Concentration | Key Considerations |

| Organic (Aprotic, Polar) | DMSO (Dimethyl sulfoxide) | ≥ 59 mg/mL (~100 mM)[8][9] | Hygroscopic; use anhydrous grade. Ideal for high-concentration stock solutions. |

| DMF (Dimethylformamide) | Soluble[10][11] | Similar to DMSO. Ensure high purity. | |

| Aqueous Buffer (Basic) | PBS, pH 7.4 | Very Poorly Soluble / Insoluble[4] | Not recommended for initial dissolution. Dye will likely precipitate. |

| Bicarbonate Buffer, pH 8.3-8.5 | Concentration dependent on final use | Recommended for conjugation reactions. pH is critical for solubility.[7] | |

| TEAA Buffer, pH 8.0 | Concentration dependent on final use | Effective for dissolution and purification steps.[8] | |

| Organic (Protic) | Ethanol (EtOH) | ≥ 47 mg/mL (~80 mM)[9] | Can be used, but DMSO/DMF are more common for stock preparation. |

Note: These values are compiled from various sources and should be considered as guidelines. Actual solubility may vary based on dye purity, temperature, and specific buffer components.

Part 4: Validated Experimental Protocols

Adherence to a validated protocol is essential for achieving consistent results. The following methodologies describe the preparation of stock solutions in both organic and aqueous systems.

Protocol 1: Preparation of a High-Concentration Organic Stock Solution

This is the recommended method for storing Cy3.5-COOH. The organic stock can then be diluted into the appropriate aqueous reaction buffer.

Materials:

-

Cy3.5-COOH (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (Biotechnology Grade)

-

Vortex mixer

-

Low-retention microcentrifuge tubes

Methodology:

-

Equilibration: Before opening, allow the vial of lyophilized Cy3.5-COOH to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can compromise the dye's stability and reactivity.

-

Solvent Addition: Briefly centrifuge the vial to ensure all powder is at the bottom. Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Cap the vial tightly and vortex thoroughly for 2-5 minutes. The solution should become clear and uniformly colored. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes. Store aliquots at -20°C, protected from light and moisture. Properly stored, DMSO stocks are stable for several months. Avoid repeated freeze-thaw cycles.[12]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol is intended for the direct, albeit more challenging, solubilization of the dye in an aqueous medium for immediate use.

Materials:

-

Cy3.5-COOH (lyophilized powder)

-

Aqueous Buffer (e.g., 0.1 M Sodium Bicarbonate, adjusted to pH 8.3)

-

Vortex mixer

-

Ultrasonic bath

Methodology:

-

Equilibration & Centrifugation: As in Protocol 1, equilibrate the vial to room temperature and centrifuge briefly.

-

Buffer Addition: Add the appropriate volume of pH 8.3 buffer to the dye. Do not expect immediate dissolution.

-

Vigorous Mixing: Vortex the suspension vigorously for 5-10 minutes. The basic pH will begin to deprotonate the carboxylic acid, aiding solubility.

-

Sonication: Place the vial in an ultrasonic bath and sonicate for 10-15 minutes. This provides the energy needed to break up aggregates and facilitate the interaction between the newly charged dye molecules and the aqueous solvent.

-

Final Assessment: After sonication, visually inspect the solution. It should be a clear, homogenous solution. If particulates remain, further sonication or vortexing may be required.

-

Immediate Use: Aqueous solutions of non-sulfonated cyanine dyes are significantly less stable than their DMSO counterparts and are more prone to re-aggregation. It is imperative to use these freshly prepared solutions immediately.

Part 5: Troubleshooting and Best Practices

-

Problem: Dye Precipitates When Added to Aqueous Buffer.

-

Cause: This is expected for non-sulfonated dyes. The percentage of organic co-solvent in the final reaction mixture is too low, or the pH of the aqueous buffer is too low (≤7.4).

-

Solution: Ensure the final concentration of DMSO or DMF in your reaction is between 5-15%.[5][10] Also, confirm the pH of your final reaction buffer is in the optimal range of 8.0-8.5 to keep the carboxyl group deprotonated.

-

-

Problem: Low Fluorescence Signal in Assay.

-

Cause: Dye aggregation. Even if the dye appears dissolved, micro-aggregates can form which quench fluorescence.[3]

-

Solution: Prepare fresh dilutions from your DMSO stock for each experiment. Avoid using old aqueous solutions. If possible, consider using the sulfonated version of the dye (e.g., sulfo-Cy3.5) for purely aqueous applications, as the sulfonate groups drastically reduce aggregation.[10]

-

-

Best Practice: The Co-Solvent Method.

-

For most bioconjugation reactions, the most reliable method is to first dissolve the dye in a minimal amount of DMSO and then add this concentrated stock to the biomolecule solution (e.g., protein in a bicarbonate buffer, pH 8.3). The dye reacts and conjugates to the target molecule before it has a chance to precipitate.[5]

-

Conclusion

The solubility of Cy3.5-COOH is not a limitation but a controllable chemical property. By understanding the fundamental roles of solvent polarity and pH, researchers can harness the full potential of this versatile fluorophore. The use of anhydrous organic solvents like DMSO to create stable, high-concentration stock solutions is the cornerstone of proper handling. For aqueous applications, adjusting the pH to a basic level (pH 8.0-8.5) is a non-negotiable step to ensure deprotonation and solubilization. By following the validated protocols and best practices outlined in this guide, scientists and developers can ensure that their experiments begin on a foundation of reliability, leading to data that is both accurate and reproducible.

References

-

Mishra, A., et al. (2000). Cyanine Dyes : Self Aggregation and Behaviour in Surfactants A Review. Chemical Reviews. [Link]

-

Spano, F. C., et al. (2013). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. Journal of Physical Chemistry C. [Link]

-

University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from UC Davis Chem LibreTexts. [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from Pearson. [Link]

-

Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved from Evergreensino Chemical Co., Ltd. Blog. [Link]

-

Tuncel, D., & Demir, H. V. (2022). Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview. ChemistryOpen. [Link]

-

ResearchGate. (2025, August 7). Cyanine Dyes : Self Aggregation and Behaviour in Surfactants A Review. Retrieved from ResearchGate. [Link]

-

PubChem. (2020, July 27). Benzoic Acid. Retrieved from PubChem. [Link]

-

Di Meo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. [Link]

-

Al-Mogahwi, S. (n.d.). J-Aggregates of Cyanine Dyes in Aqueous Solution of Polymers: A Quantitative Study. Journal of Saudi Chemical Society. [Link]

-

Brown Lab. (1998, September 18). Cyanine Dye Purification Protocol. Retrieved from Stanford University. [Link]

-

Interchim. (n.d.). CYanine dyes Labeling agents. Retrieved from Interchim. [Link]

-

Leevy, W. M., et al. (2017). Synthesis and Optical Properties of Pentamethine Cyanine Dyes With Carboxylic Acid Moieties. Journal of Fluorescence. [Link]

-

Interchim. (n.d.). CYanine dyes - Carboxylic acids derivatives. Retrieved from Interchim. [Link]

-

Antibodies.com. (n.d.). Cyanine 5 carboxylic acid (A270165). Retrieved from Antibodies.com. [Link]

Sources

- 1. issstindian.org [issstindian.org]

- 2. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 6. global.oup.com [global.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 9. sciforum.net [sciforum.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Cyanine 5 carboxylic acid (A270165) | Antibodies.com [antibodies.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Cy3.5-COOH for Fluorescence Microscopy

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of Cy3.5-COOH, a fluorescent dye increasingly utilized in fluorescence microscopy for labeling biomolecules. We will delve into its core physicochemical properties, provide validated protocols for its conjugation to antibodies, and detail its application in immunofluorescence microscopy. This document is intended for researchers, scientists, and drug development professionals seeking to integrate Cy3.5-COOH into their imaging workflows, offering field-proven insights to ensure experimental success.

Introduction: Understanding the Cy3.5-COOH Fluorophore

Cyanine dyes are a class of synthetic fluorophores that have become indispensable in biological imaging.[1][] Cy3.5, a member of this family, exhibits bright orange-red fluorescence and is recognized for its excellent photostability and high quantum yield.[3] The "COOH" designation indicates the presence of a carboxylic acid functional group, which is key to its utility. This carboxyl group allows for the covalent attachment of the dye to primary amines on biomolecules, such as the lysine residues of proteins and antibodies, through the formation of a stable amide bond.[4] This process, known as bioconjugation, is fundamental to its application in fluorescence microscopy, enabling the specific labeling and subsequent visualization of target structures within cells and tissues.[5]

Physicochemical Properties of Cy3.5-COOH

A thorough understanding of a fluorophore's spectral properties is critical for designing and executing successful fluorescence microscopy experiments. These properties dictate the selection of appropriate microscope light sources, filter sets, and detectors. The key spectral and physical characteristics of Cy3.5-COOH are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~576-591 nm | [3][4][6][7][8][9][10] |

| Emission Maximum (λem) | ~591-604 nm | [3][4][6][7][8][9][10] |

| Molar Extinction Coefficient | ~116,000 - 139,000 M⁻¹cm⁻¹ | [6][7][9] |

| Fluorescence Quantum Yield (Φ) | ~0.11 - 0.35 | [6][7][9][11][12] |

| Molecular Weight | ~593.20 Da | [6] |

| Solubility | Soluble in organic solvents (DMF, DMSO); Insoluble in water | [6][] |

Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.[11]

Covalent Conjugation of Cy3.5-COOH to Primary Antibodies

The carboxylic acid group of Cy3.5-COOH is not inherently reactive towards amines. Therefore, it must first be "activated" to form a more reactive species. A widely used and robust method for this is the two-step carbodiimide chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[14][15] EDC activates the carboxyl group, which then reacts with Sulfo-NHS to create a more stable amine-reactive Sulfo-NHS ester.[15][16] This intermediate readily reacts with primary amines on the antibody to form a stable amide bond.[15][17]

Experimental Protocol: Antibody Conjugation

This protocol outlines a general procedure for conjugating Cy3.5-COOH to a primary antibody. Optimization may be required for specific antibodies and applications.

Materials:

-

Cy3.5-COOH

-

Primary antibody (at a concentration of 2-10 mg/mL in an amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare a stock solution of Cy3.5-COOH: Dissolve Cy3.5-COOH in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Prepare the antibody: Exchange the antibody into the Coupling Buffer using a desalting column or dialysis to remove any amine-containing buffers or stabilizers.[18] Adjust the antibody concentration to 2-10 mg/mL.[19]

-

Activate Cy3.5-COOH:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.[20]

-

In a microcentrifuge tube, combine the desired molar excess of Cy3.5-COOH stock solution with the EDC and Sulfo-NHS solutions in Activation Buffer. A molar ratio of 10:20:20 (Dye:EDC:Sulfo-NHS) is a good starting point.

-

Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.[14]

-

-

Conjugate the activated dye to the antibody:

-

Add the activated Cy3.5-COOH solution to the prepared antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.[21]

-

-

Quench the reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted dye. Incubate for 10-15 minutes at room temperature.

-

Purify the conjugate: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.[18] Collect the fractions containing the labeled antibody.

-

Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorption maximum of Cy3.5 (for the dye). Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm. An optimal DOL for most antibodies is typically between 2 and 10.[19]

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

Caption: Workflow for conjugating Cy3.5-COOH to a primary antibody.

Application in Immunofluorescence Microscopy

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within cells or tissues.[22][23] The Cy3.5-labeled antibody prepared in the previous step can be used as either a primary or secondary antibody in an IF protocol.

Experimental Protocol: Immunofluorescence Staining of Adherent Cells

This protocol provides a general procedure for staining adherent cells grown on coverslips.

Materials:

-

Adherent cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

-

Cy3.5-labeled primary or secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Procedure:

-

Cell Culture and Preparation: Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.

-

Wash: Gently wash the cells three times with PBS for 5 minutes each to remove the culture medium.[22]

-

Fixation: Fix the cells by incubating them in Fixation Buffer for 10-15 minutes at room temperature.[24]

-

Wash: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells by incubating them in Permeabilization Buffer for 10-20 minutes at room temperature.[22]

-

Wash: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[25]

-

Primary Antibody Incubation: If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.[23] Then, wash three times with PBS.

-

Cy3.5-Labeled Antibody Incubation: Incubate the cells with the Cy3.5-labeled antibody (either primary or secondary) diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-15 minutes at room temperature, protected from light.[24]

-

Wash: Wash the cells twice with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.[25]

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for Cy3.5 and the counterstain.

Caption: Step-by-step immunofluorescence staining workflow.

Critical Considerations for Successful Imaging

5.1. Filter Set Selection

The choice of fluorescence filter set is paramount for optimal signal detection and minimizing background. For Cy3.5, the filter set should have an excitation filter that encompasses its absorption peak (~576-591 nm) and an emission filter that captures its emission peak (~591-604 nm). A dichroic mirror should efficiently reflect the excitation light and transmit the emission light. A standard TRITC (tetramethylrhodamine) filter set can often be used for Cy3.5.[]

Caption: Decision process for selecting the appropriate filter set.

5.2. Controls

Proper controls are essential to validate the specificity of the staining.

-

Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.

-

Isotype Control: A primary antibody of the same isotype but a different specificity to ensure the observed staining is not due to non-specific binding of the primary antibody.

-

Unstained Control: To assess the level of autofluorescence in the sample.

5.3. Photostability

While cyanine dyes like Cy3.5 are known for their good photostability, all fluorophores are susceptible to photobleaching upon prolonged exposure to excitation light.[][3] To minimize photobleaching, it is advisable to:

-

Use the lowest possible excitation light intensity.

-

Minimize exposure time.

-

Use an anti-fade mounting medium.

-

The use of protective agents like reductive-oxidative buffers (ROXS) has been shown to minimize photobleaching of cyanine dyes.[26]

Conclusion

Cy3.5-COOH is a versatile and robust fluorescent dye that offers bright and stable signals for fluorescence microscopy. By understanding its fundamental properties and following validated protocols for conjugation and staining, researchers can effectively label and visualize their targets of interest with high specificity and sensitivity. The insights and detailed methodologies provided in this guide serve as a valuable resource for both beginners and experienced microscopists aiming to incorporate Cy3.5-COOH into their research and drug development endeavors.

References

-

Cyanine3.5 Dye. AxisPharm. [Link]

-

Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains. Evident Scientific. [Link]

-

Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC. [Link]

-

Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. Nucleic Acids Research | Oxford Academic. [Link]

-

Cyanine 3.5 carboxylic acid (A270136). Antibodies.com. [Link]

-

Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles. [Link]

-

Immunofluorescence (IF) Protocol. Rockland Immunochemicals. [Link]

-

Enhanced brightness and photostability of cyanine dyes by supramolecular containment. [Link]

-

Mastering Fluorescence Microscopy: A User-Friendly Guide to Top Dyes and Cutting-Edge Imaging Techniques. AxisPharm. [Link]

-

Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. [Link]

-

A Guide to Fluorescent Dyes in Life Science Research. Labinsights. [Link]

-

Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG and Noncovalent Binding to Avidin. Bioconjugate Chemistry - ACS Publications. [Link]

-

Conjugation of Fluorochromes to Monoclonal Antibodies. PMC. [Link]

-

Cy5 conjugation of Antibodies. [Link]

-

Phosphine Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy. Journal of the American Chemical Society. [Link]

-

Easy Intracellular Immufluorescence Microscopy Protocol. [Link]

Sources

- 1. Mastering Fluorescence Microscopy: A User-Friendly Guide to Top Dyes and Cutting-Edge Imaging Techniques | AxisPharm [axispharm.com]

- 3. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cyanine 3.5 carboxylic acid (A270136) | Antibodies.com [antibodies.com]

- 7. Amine-PEG-Fluor-647 TEA salts, MW 2,000, Alexa Fluor 647-PEG-amine MW 2,000 equivalent | BroadPharm [broadpharm.com]

- 8. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docs.aatbio.com [docs.aatbio.com]

- 20. fortislife.com [fortislife.com]

- 21. drmr.com [drmr.com]

- 22. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 23. usbio.net [usbio.net]

- 24. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains [evidentscientific.com]

- 25. med.upenn.edu [med.upenn.edu]

- 26. mdpi.com [mdpi.com]

The Chemistry and Application of Cy3.5 Carboxylic Acid: A Technical Guide for Advanced Bioconjugation

Executive Summary

In the landscape of fluorescence-based molecular imaging, the selection of the correct fluorophore and its functional derivative is the difference between a robust, reproducible assay and one plagued by high background noise. While many researchers default to pre-activated N-hydroxysuccinimide (NHS) esters for routine labeling, the unactivated Cy3.5 carboxylic acid provides critical modularity. As a benzo-fused cyanine dye, it bridges the spectral gap between standard Cy3 and Cy5.

This whitepaper provides an in-depth mechanistic analysis of Cy3.5 carboxylic acid, detailing its photophysical properties, the causality behind its bioconjugation chemistry, and self-validating protocols for single-molecule and Förster Resonance Energy Transfer (FRET) applications.

Structural and Photophysical Profile

Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings. The ".5" suffix in Cy3.5 indicates a benzo-fusion to the standard indolenine rings of Cy3.

The Causality of Benzo-Fusion: Adding benzene rings to the heterocycles extends the delocalized π-electron system. This structural modification fundamentally alters the dye's photophysics, red-shifting both the excitation and emission maxima by approximately 30–40 nm compared to standard Cy3. Consequently, Cy3.5 operates in the orange-red spectrum, which significantly reduces interference from biological autofluorescence—a critical advantage for in vivo imaging and complex tissue assays.

Quantitative Photophysical Data

The following table synthesizes the core spectral and physical properties of unactivated Cy3.5 carboxylic acid:

| Parameter | Value | Context / Rationale |

| Chemical Formula | C38H41ClN2O2 | Free acid form prior to activation. |

| Molecular Weight | ~593.20 Da | Unactivated monofunctional dye. |

| Excitation Maximum | 581 nm – 591 nm | Varies slightly based on solvent polarity (e.g., PBS vs. Methanol). |

| Emission Maximum | 596 nm – 604 nm | Orange-red spectrum; ideal for avoiding cellular autofluorescence. |

| Extinction Coefficient (ε) | 116,000 – 150,000 M⁻¹cm⁻¹ | High molar absorptivity ensures exceptionally bright signal intensity. |

| Quantum Yield (Φ) | 0.15 – 0.35 | Environment-dependent; typically increases upon rigid biomolecular binding. |

| Solubility | DMF, DMSO, Dichloromethane | Non-sulfonated form is insoluble in water; requires an organic co-solvent. |

The Chemistry of Bioconjugation: Why Use the Carboxylic Acid?

In physiological conditions, the free carboxylic acid group of Cy3.5 is highly stable and unreactive toward biological amines.

Strategic Advantages of the Unactivated Form:

-

Negative Control Utility: Because it cannot form covalent bonds with proteins without prior activation, Cy3.5 carboxylic acid is the gold standard negative control to quantify non-specific hydrophobic binding or electrostatic trapping in your assays.

-

Custom Activation: It allows chemists to utilize highly specific crosslinking chemistries beyond standard NHS esters, such as generating hydrazides for aldehyde labeling or utilizing specialized solid-phase peptide synthesis (SPPS) workflows.

The EDC/NHS Activation Mechanism

To conjugate Cy3.5 carboxylic acid to a target protein, it must be converted into an amine-reactive intermediate. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alongside N-hydroxysuccinimide (NHS).

Causality of the Reagent Choice: EDC alone reacts with the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is highly unstable and prone to rapid hydrolysis in aqueous environments. By introducing NHS, the intermediate is immediately converted into a stable, highly amine-reactive NHS ester, which then undergoes nucleophilic attack by primary amines (e.g., lysine residues) to form a permanent amide bond.

Workflow of Cy3.5 carboxylic acid activation and amine-reactive bioconjugation.

Step-by-Step Methodology: In Situ Activation and Protein Labeling

The following protocol is designed as a self-validating system. It ensures that the non-sulfonated nature of the dye is respected while maximizing the Degree of Labeling (DOL).

Phase 1: Dye Activation (Non-Aqueous Phase)

-

Solubilization: Dissolve 1 mg of Cy3.5 carboxylic acid in 100 µL of anhydrous DMSO or DMF.

-

Expert Rationale: Non-sulfonated Cy3.5 is strictly hydrophobic. Using anhydrous solvents is critical to prevent the premature hydrolysis of the EDC-activated intermediate.

-

-

Reagent Addition: Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the dye solution.

-

Incubation: Vortex thoroughly and incubate at room temperature for 30–60 minutes in the dark to allow full conversion to the Cy3.5 NHS ester.

Phase 2: Protein Conjugation (Aqueous Phase)

-

Protein Preparation: Prepare the target protein at 2–10 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

-

Expert Rationale: A slightly basic pH ensures that the ε-amino groups of lysine residues are unprotonated and highly nucleophilic. Avoid Tris or glycine buffers, as their primary amines will competitively quench the reaction.

-

-

Conjugation: Slowly titrate the activated Cy3.5 NHS ester into the protein solution while stirring. Ensure the final organic solvent concentration (DMSO/DMF) does not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the mixture at room temperature for 2 hours, or overnight at 4°C, protected from light.

Phase 3: Purification and Self-Validation

-

Purification: Remove unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Validation (DOL Calculation): Measure the absorbance of the purified conjugate at 280 nm ( A280 for protein) and 591 nm ( A591 for Cy3.5). Calculate the Degree of Labeling using the dye's extinction coefficient (~116,000 M⁻¹cm⁻¹). A DOL of 2 to 4 dyes per antibody is typically optimal to prevent fluorescence self-quenching.

Advanced Applications: FRET and Single-Molecule Dynamics

Because of its specific spectral placement, Cy3.5 is a highly versatile tool in Förster Resonance Energy Transfer (FRET) architectures. It can act dynamically as either a donor or an acceptor depending on the paired nanomaterial or fluorophore.

Cy3.5 as a FRET Donor

In single-molecule FRET (smFRET) studies—used to observe real-time biomolecular binding dynamics like DNA conformational changes or nucleosome interactions—Cy3.5 is frequently paired with Cy5.5 as the acceptor.

-

Causality: The theoretical Förster radius ( R0 ) for the Cy3.5-Cy5.5 pair is approximately 55 Å. This provides an exceptionally sensitive "distance ruler" for interactions occurring within the 1–10 nm range. Furthermore, the Cy3.5-Cy5.5 pair exhibits remarkable photostability under continuous laser illumination, minimizing blinking artifacts during single-molecule tracking.

Cy3.5 as a FRET Acceptor

Conversely, Cy3.5 can function as an energy acceptor when paired with broad-emission donors. For example, photoluminescent graphene oxide (GO) exhibits an emission spectrum that perfectly overlaps with the excitation peak of Cy3.5. In these engineered systems, GO serves as the donor, transferring non-radiative energy to the Cy3.5 acceptor.

FRET signaling pathway demonstrating non-radiative energy transfer from Cy3.5 to Cy5.5.

Conclusion

Cy3.5 carboxylic acid is far more than a simple fluorescent dye; it is a highly engineered, structurally tuned molecule designed for precision bioconjugation. By understanding the causality behind its benzo-fused architecture, its hydrophobic nature, and its activation chemistry, researchers can leverage this unactivated form to design highly controlled, custom-labeled biomolecules. Whether utilized as a rigorous negative control, a custom SPPS building block, or a highly stable smFRET donor, mastering the chemistry of Cy3.5 is essential for advanced molecular imaging.

References

-

Antibodies.com. "Cyanine 3.5 carboxylic acid (A270136)". [Link]

-

BTL Biotechno Labs. "Search Products from 10 Million+". [Link]

-

National Institutes of Health (PMC). "Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes". [Link]

-

MDPI. "FRET Ratiometric Nanoprobes for Nanoparticle Monitoring".[Link]

-

RSC Publishing. "The photoluminescent graphene oxide serves as an acceptor rather than a donor in the fluorescence resonance energy transfer pair of Cy3.5–graphene oxide". [Link]

The Cy3.5 Fluorophore Family: A Comprehensive Technical Guide for Advanced Molecular Imaging and Conjugation

Executive Summary

The Cy3.5 fluorophore represents a critical structural evolution within the cyanine dye family. By bridging the spectral gap between the traditional Cy3 (green-yellow) and Cy5 (far-red) dyes, Cy3.5 provides researchers with an optimized tool for multiparameter flow cytometry, single-molecule Förster Resonance Energy Transfer (smFRET), and in vivo nanoparticle tracking. This technical guide dissects the photophysical mechanics of Cy3.5, outlines field-proven conjugation protocols, and explores its advanced applications in molecular imaging.

Structural Causality and Photophysical Mechanics

Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings. While Cy3 utilizes an indocarbocyanine core, Cy3.5 is engineered as a benz[e]indocarbocyanine. The addition of fused benzene rings extends the pi-electron conjugation system without lengthening the fragile polymethine chain.

This structural modification results in a bathochromic shift (red-shift) of approximately 30–40 nm compared to Cy3, pushing the excitation maximum to ~581–591 nm and the emission maximum to ~596–604 nm[1]. This extended aromaticity not only alters the spectral profile but also increases the molar extinction coefficient, often exceeding 116,000 to 150,000 M⁻¹cm⁻¹ depending on the solvent and conjugation state[1],[2]. Consequently, Cy3.5 delivers exceptional brightness and photostability, making it highly resistant to photobleaching during prolonged continuous illumination—a strict requirement for single-molecule microscopy[3].

Table 1: Consensus Photophysical Properties of Cy3.5

| Property | Value Range | Environmental Dependency |

| Excitation Maximum (λex) | 579 nm – 591 nm | Shorter in aqueous/protein-bound states; longer in organic solvents (DMSO/DMF) |

| Emission Maximum (λem) | 591 nm – 604 nm | Blue-shifted when protein-bound; red-shifted in free organic state |

| Extinction Coefficient (ε) | 116,000 – 150,000 M⁻¹cm⁻¹ | Highly dependent on the microenvironment and specific derivative (e.g., sulfo vs. non-sulfo) |

| Quantum Yield (Φ) | 0.15 – 0.35 | Increases significantly upon rigid binding to proteins or nucleic acid duplexes |

Covalent Conjugation: The Self-Validating Protocol

To utilize Cy3.5 for targeted imaging, it must be covalently linked to a biomolecule (e.g., antibody, peptide, or oligonucleotide). The most robust method for protein labeling employs the[1].

The Causality of the Chemical Environment: The NHS ester specifically targets primary amines (such as the ε-amine of lysine residues). However, this reaction is a race against hydrolysis. The nucleophilic attack requires the amine to be deprotonated, which necessitates a slightly alkaline pH (8.3–8.5). If the pH is too low, the amines remain protonated and unreactive. If the pH exceeds 8.5, the hydroxyl ions in the buffer rapidly hydrolyze the NHS ester into an unreactive carboxylate, destroying the dye's conjugating ability before it can bind the protein.

Step-by-Step Methodology: Cy3.5 NHS-Ester Protein Conjugation

-

Buffer Exchange: Dialyze the target protein into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). Causality: Tris or glycine buffers contain primary amines that will competitively consume the Cy3.5 NHS ester.

-

Dye Preparation: Dissolve Cy3.5 NHS ester in anhydrous DMSO immediately before use. Causality: Anhydrous conditions prevent premature hydrolysis of the reactive ester group.

-

Nucleophilic Attack (Reaction): Add the dye to the protein solution at a 5:1 to 10:1 molar excess. Incubate for 2 hours at room temperature in the dark.

-

Purification: Pass the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS. Causality: SEC separates the high-molecular-weight labeled protein from the low-molecular-weight hydrolyzed free dye.

-

Self-Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and 581 nm (Cy3.5). Calculate the Degree of Labeling (DOL) using the Beer-Lambert law. A successful protocol yields a DOL of 2 to 4 dyes per antibody; a lower DOL indicates failed conjugation (likely due to hydrolyzed dye or incorrect pH), while a higher DOL risks fluorescence quenching and protein precipitation.

Workflow for Cy3.5 NHS-ester bioconjugation and spectrophotometric validation.

Advanced Applications: smFRET and In Vivo Nanoparticle Tracking

Single-Molecule FRET (smFRET)

Förster Resonance Energy Transfer (FRET) is highly sensitive to the distance between a donor and an acceptor fluorophore (typically 1–10 nm). While Cy3/Cy5 is the traditional pair, the has emerged as a superior alternative for complex nucleic acid and nucleosome studies[3].

Causality of Pair Selection: The emission spectrum of Cy3.5 (~604 nm) overlaps perfectly with the excitation spectrum of Cy5.5 (~678 nm). Furthermore, shifting the detection window to longer wavelengths avoids the high cellular autofluorescence typically observed in the green/yellow spectrum, drastically improving the signal-to-noise ratio at the single-molecule level. Studies have demonstrated that Cy3.5/Cy5.5 conjugates on double-stranded DNA remain photostable for up to 5 minutes under continuous laser illumination, a critical threshold for capturing transient conformational dynamics[3].

Ratiometric Nanoparticle Monitoring

In drug development, ensuring that a nanoparticle carrier remains intact until it reaches the target tissue is paramount. Cy3.5 is frequently utilized in ratiometric FRET nanoprobes to monitor the assembly and degradation of polymer nanoparticles, such as[4].

Causality of the FRET Sensor: By conjugating Cy3.5 (donor) to the polymer matrix and loading Cy5 (acceptor) as a model drug, researchers create a proximity-dependent sensor. When the nanoparticle is intact, excitation of Cy3.5 results in a strong FRET emission from Cy5 at ~670 nm. Upon cellular uptake and subsequent degradation of the nanoparticle, the dyes separate beyond the Förster radius. This physical separation halts the energy transfer, causing a sudden loss of the 670 nm signal and a concurrent recovery of the Cy3.5 emission at ~596 nm[4]. This self-validating optical switch allows researchers to precisely quantify the release kinetics of the payload in vivo.

Ratiometric FRET state transitions for monitoring nanoparticle integrity in vivo.

References

-

Glen Research - Extinction coefficients and fluorescence data URL:[Link]

-

MDPI (Nanomaterials) - FRET Ratiometric Nanoprobes for Nanoparticle Monitoring URL:[Link]

-

NIH/PMC (Journal of Fluorescence) - Single-Molecule Characterization of Cy3.5-Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes URL:[Link]

Sources

- 1. BP Fluor 647 TFP Ester, Alexa Fluor 647 TFP ester equivalent | BroadPharm [broadpharm.com]

- 2. Cyanine 3.5 monosuccinimidyl ester [equivalent to Cy3.5® NHS ester] | AAT Bioquest [aatbio.com]

- 3. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FRET Ratiometric Nanoprobes for Nanoparticle Monitoring [mdpi.com]

Engineering Fluorescence: A Comprehensive Guide to Cy3.5-COOH Bioconjugation Principles and Protocols

Executive Summary

In the landscape of fluorescence-based biochemical analysis, selecting the correct fluorophore and conjugation chemistry is paramount to assay sensitivity and reproducibility. Cyanine 3.5 carboxylic acid (Cy3.5-COOH) serves as a critical mid-range fluorophore, possessing excitation and emission spectra that perfectly bridge the gap between traditional Cy3 and Cy5 dyes[1].

As a Senior Application Scientist, I frequently observe bioconjugation treated as a generic "mix-and-incubate" procedure. This approach inevitably leads to poor labeling efficiency, fluorophore quenching, or high background noise due to non-covalent dye entrapment. This whitepaper provides a rigorous, mechanistically grounded guide to labeling proteins and peptides using the unactivated Cy3.5-COOH via carbodiimide (EDC/NHS) crosslinking chemistry. Every step detailed herein is designed as a self-validating system , ensuring that your final bioconjugate is covalently bound, highly pure, and quantitatively verified.

Photophysical & Chemical Profiling of Cy3.5-COOH

Before initiating any chemical reaction, one must understand the physical parameters of the reagents. Cy3.5-COOH is a non-sulfonated, hydrophobic cyanine dye. Unlike its pre-activated NHS-ester counterpart, the free carboxylic acid form is completely unreactive toward amines under physiological conditions, making it an excellent candidate for custom activation workflows or as a non-reactive negative control[1].

Table 1: Core Properties of Cy3.5-COOH

| Property | Value | Experimental Significance |

| Excitation Maximum ( λex ) | ~576 - 591 nm | Optimal for 561 nm or 594 nm laser lines; avoids Cy3 cross-talk[2]. |

| Emission Maximum ( λem ) | ~591 - 604 nm | Deep orange/red emission minimizes tissue autofluorescence[2]. |

| Extinction Coefficient ( ϵ ) | 116,000 - 150,000 M−1cm−1 | High molar absorptivity ensures bright signal even at a low Degree of Labeling (DOL)[2][3]. |

| Correction Factor ( CF280 ) | 0.178 | Critical for accurately quantifying protein concentration post-conjugation[3]. |

| Solubility | DMF, DMSO, DCM | Requires anhydrous organic co-solvents for activation; insoluble in water[2]. |

The Mechanistic Logic of Activation (EDC/NHS Chemistry)

Cy3.5-COOH cannot directly bind to the primary amines (e.g., lysine residues) of your target protein. The carboxylic acid must first be transformed into an amine-reactive electrophile. We achieve this via a two-step carbodiimide crosslinking strategy.

-

The Role of EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylate group of Cy3.5 to form an O-acylisourea intermediate. Causality Check: Why must this be done in anhydrous DMF or DMSO? Because water is a potent nucleophile. In aqueous conditions, water will rapidly hydrolyze the unstable O-acylisourea intermediate back into the inactive carboxylic acid before the next step can occur.

-

The Role of NHS: To prevent rapid hydrolysis and increase conjugation efficiency, N-Hydroxysuccinimide (NHS) is introduced. NHS attacks the O-acylisourea intermediate, displacing the EDC byproduct (isourea) and forming a semi-stable, amine-reactive Cy3.5-NHS Ester .

Caption: Chemical activation pathway of Cy3.5-COOH via EDC/NHS carbodiimide crosslinking.

Experimental Workflow: A Self-Validating Protocol

A protocol without internal controls is a liability. Hydrophobic fluorophores like Cy3.5 are notorious for non-covalently embedding into the hydrophobic pockets of proteins[4]. To ensure trustworthiness, this protocol incorporates a Self-Validating Negative Control .

Phase I: Dye Activation (Anhydrous)

-

Reagent Preparation: Dissolve 1 mg of Cy3.5-COOH in 100 µL of strictly anhydrous DMF or DMSO.

-

Activation: Add 1.5 molar equivalents of EDC-HCl and 1.5 molar equivalents of NHS to the dye solution.

-

Incubation: Vortex briefly and incubate at room temperature (RT) in the dark for 15–30 minutes. The dye is now converted to Cy3.5-NHS ester.

Phase II: Protein Preparation & Conjugation

-

Buffer Exchange: Target proteins must be in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS). Causality Check: The buffer must be strictly maintained at pH 8.3–8.5 . Lysine ϵ -amino groups have a pKa of ~10.5. At pH 7.4, >99% of these amines are protonated ( NH3+ ) and non-nucleophilic. Raising the pH to 8.3 deprotonates a sufficient fraction of amines to drive the reaction forward, without exponentially accelerating the competing hydrolysis of the NHS ester.

-

The Reaction: Add the activated Cy3.5-NHS ester to the protein solution at a 10:1 molar excess (Dye:Protein).

-

The Self-Validating Control: In a parallel tube, mix the protein with unactivated Cy3.5-COOH (dye that was never exposed to EDC/NHS)[1].

-

Incubation: Incubate both tubes for 2 hours at RT in the dark.

Phase III: Purification

-

Size Exclusion: Pass both the active reaction and the negative control through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or utilize dialysis (MWCO > 10kDa) to remove free, unreacted dye.

Caption: Step-by-step bioconjugation workflow ensuring covalent attachment and high purity.

Quantitative Validation: Degree of Labeling (DOL)

Post-purification, you must calculate the Degree of Labeling (moles of dye per mole of protein) using UV-Vis spectrophotometry[4].

The Validation Threshold: Calculate the DOL for both your active sample and your negative control. If the negative control yields a DOL > 0.05, your purification method is failing to remove non-covalently trapped dye, and the active sample's DOL is artificially inflated. You must incorporate a hydrophobic interaction chromatography step or a mild detergent wash.

Table 2: Spectrophotometric Constants for DOL Calculation

| Parameter | Variable | Standard Value |

| Protein Absorbance | A280 | Measured via Nanodrop/Cuvette |

| Dye Absorbance | Amax | Measured at ~581 nm |

| Cy3.5 Extinction Coeff. | ϵdye | 150,000 M−1cm−1 [3] |

| IgG Extinction Coeff. | ϵprotein | 210,000 M−1cm−1 [4] |

| Cy3.5 Correction Factor | CF280 | 0.178[3] |

Step 1: Calculate the true protein absorbance (accounting for dye bleed-through at 280 nm): Aprotein=A280−(Amax×CF280)

Step 2: Calculate the Degree of Labeling (DOL): DOL=Aprotein/ϵproteinAmax/ϵdye

An optimal DOL for an IgG antibody labeled with Cy3.5 is typically between 1.5 and 3.0. Exceeding a DOL of 4.0 often leads to fluorophore self-quenching and potential precipitation of the antibody due to the extreme hydrophobicity of the clustered cyanine rings.

References

-

NIH PubMed Central (PMC) - Long-term Direct Visualization of Passively Transferred Fluorophore-conjugated Antibodies URL:[Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cy3.5 carboxylic acid, 1144107-79-8 | BroadPharm [broadpharm.com]

- 3. Cyanine 3.5 monosuccinimidyl ester [equivalent to Cy3.5® NHS ester] | AAT Bioquest [aatbio.com]

- 4. Long-term Direct Visualization of Passively Transferred Fluorophore-conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of Cy3.5 Carboxylic Acid Powder

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of Cy3.5 carboxylic acid powder. As a foundational tool in fluorescence labeling, the integrity of this reagent is paramount for generating reliable and reproducible data. This guide moves beyond mere procedural steps to explain the underlying principles, ensuring that every action in the lab is informed by scientific rationale.

Section 1: Compound Profile & Spectroscopic Data

Cy3.5 carboxylic acid is a fluorescent dye belonging to the cyanine family. It features a terminal carboxylic acid group that can be activated (e.g., to an NHS ester) or directly coupled to primary amines on target biomolecules like proteins and peptides via carbodiimide chemistry (e.g., using EDC). Its spectral properties in the orange-red region of the spectrum make it a versatile tool for fluorescence microscopy and other detection methods.

The unactivated carboxylic acid form can serve as a non-reactive control in labeling experiments. Understanding its fundamental properties is the first step toward its effective and safe use.

Table 1: Physicochemical & Spectroscopic Properties of Cy3.5 Carboxylic Acid

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Dark purple powder/solid | |

| Molecular Weight | ~593.20 g/mol | |

| Molecular Formula | C₃₈H₄₁ClN₂O₂ | |

| Excitation Maxima (λex) | ~576-591 nm | |

| Emission Maxima (λem) | ~603-604 nm | |

| Extinction Coefficient | ~116,000 M⁻¹cm⁻¹ | |

| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane); Insoluble in water. |

| Purity | Typically ≥95% by HPLC | |

Section 2: Hazard Identification and Risk Assessment

While a specific, comprehensive toxicology report for Cy3.5 carboxylic acid is not widely published, it is imperative to treat all laboratory chemicals, particularly fine powders, with a high degree of caution. This product is intended for research use only and is not for human, veterinary, or diagnostic applications.

-

Inhalation Hazard : Fine, lightweight powders can easily become airborne during handling, posing an inhalation risk. Inhaling dye powders should be strictly avoided.

-

Contact Hazard : Direct contact with skin and eyes can cause irritation. While this specific compound is not classified as a skin irritant, general best practices dictate avoiding all direct contact.

-

Ingestion Hazard : Accidental ingestion is a risk if proper hygiene measures are not followed. Eating, drinking, or smoking in the laboratory is strictly prohibited.